Methyl 4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxylate
Description
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Properties
IUPAC Name |
methyl 4-[(3-phenylsulfanylpropanoylamino)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-22-17(21)19-10-7-14(8-11-19)13-18-16(20)9-12-23-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKLKEMJWFLGJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)CCSC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 6-acetamido-2-methyl-7-oxo-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and its implications in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by its unique pyrido-pyrimidine structure, featuring an acetamido group at the 6-position and a carboxylate moiety that enhances its solubility and reactivity. The presence of a keto group at the 7-position is particularly significant for its biological activity.
Molecular Formula
- C : 13
- H : 16
- N : 4
- O : 4
Biological Activity
Ethyl 6-acetamido-2-methyl-7-oxo-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate exhibits several notable biological activities:
- Antimicrobial Activity
- Anticancer Potential
-
Mechanism of Action
- The compound's mechanism of action appears to involve interaction with specific biological targets. This includes potential inhibition of enzymes or receptors involved in cell growth and survival pathways.
In Vitro Studies
A study involving various derivatives of pyrido-pyrimidine compounds demonstrated that modifications at the 7-position significantly affect biological activity. For example, some analogs showed IC50 values lower than 20 µg/mL against cancer cell lines, indicating a potential for therapeutic application .
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structure | Biological Activity | IC50 (µg/mL) |
|---|---|---|---|
| Ethyl 6-acetamido... | Structure | Antimicrobial & Anticancer | Varies |
| 4-Aminoquinoline | Structure | Antimalarial | <10 |
| Pyrrolo[2,3-d]pyrimidine derivatives | Structure | Varied activities | Varies |
Synthesis Pathway
The synthesis of Ethyl 6-acetamido-2-methyl-7-oxo-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions which may include:
- Formation of the pyrido-pyrimidine core.
- Introduction of the acetamido and carboxylate groups.
- Optimization of reaction conditions to enhance yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
